REACTION_CXSMILES
|
Cl.[C:2]1(C(N)=O)[C:15]2[C:16]3=[C:17]4[C:12](=[CH:13][CH:14]=2)[CH:11]=[CH:10][CH:9]=[C:8]4[CH:7]=[CH:6][C:5]3=[CH:4][CH:3]=1.[As](C)(C)(=O)[O-]>>[CH:9]1[C:8]2[C:17]3=[C:16]4[C:5](=[CH:6][CH:7]=2)[CH:4]=[CH:3][CH:2]=[C:15]4[CH:14]=[CH:13][C:12]3=[CH:11][CH:10]=1 |f:0.1|
|
Name
|
1-Pyrenemethanamide, hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C1(=CC=C2C=CC3=CC=CC4=CC=C1C2=C34)C(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[As]([O-])(=O)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
thereof was obtained
|
Type
|
CUSTOM
|
Details
|
The solution was irradiated with light
|
Name
|
|
Type
|
|
Smiles
|
C1=CC=C2C=CC3=CC=CC4=CC=C1C2=C34
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |